Superior SA vs. RA Current Selectivity: A 30-Fold Discriminative Power
NMB-1 demonstrates a 30-fold greater selectivity for inhibiting slowly adapting (SA) mechanically activated currents compared to rapidly adapting (RA) currents in DRG neurons [1]. This quantitative selectivity profile is a defining feature not shared by general mechanosensitive channel inhibitors like GsMTx-4, which does not discriminate between these current subtypes in sensory neurons [2].
| Evidence Dimension | Selectivity ratio for SA over RA mechanically activated currents |
|---|---|
| Target Compound Data | 30-fold selectivity (SA over RA) |
| Comparator Or Baseline | GsMTx-4: No significant effect on either SA or RA MA currents in DRG neurons |
| Quantified Difference | 30-fold > no effect |
| Conditions | Cultured mouse dorsal root ganglion (DRG) neurons; whole-cell patch-clamp electrophysiology; 1 µM NMB-1. |
Why This Matters
This 30-fold selectivity provides a unique tool for researchers to isolate and study SA currents—a key component of noxious mechanosensation—without confounding effects on RA currents, a capability absent in broader-spectrum mechanosensitive blockers.
- [1] Drew, L. J., Rugiero, F., Cesare, P., Gale, J. E., Abrahamsen, B., Bowden, S., ... & Wood, J. N. (2007). High-threshold mechanosensitive ion channels blocked by a novel conopeptide mediate pressure-evoked pain. PLoS ONE, 2(6), e515. View Source
- [2] Drew, L. J., Rugiero, F., Cesare, P., Gale, J. E., Abrahamsen, B., Bowden, S., ... & Wood, J. N. (2007). High-threshold mechanosensitive ion channels blocked by a novel conopeptide mediate pressure-evoked pain. PLoS ONE, 2(6), e515. (GsMTx-4 comparator data). View Source
